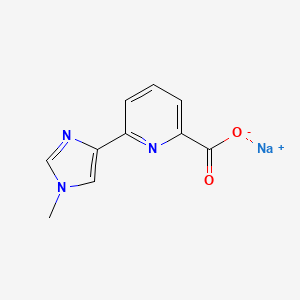

Sodium;6-(1-methylimidazol-4-yl)pyridine-2-carboxylate

Description

Sodium;6-(1-methylimidazol-4-yl)pyridine-2-carboxylate is a sodium salt of a heterocyclic carboxylic acid featuring a pyridine backbone fused with a methyl-substituted imidazole ring. For instance, sodium imidazo[1,2-a]pyridine-2-carboxylate 0.5 hydrate is noted in reagent catalogs as a related compound, suggesting its relevance in coordination chemistry or pharmaceutical applications due to its ionic nature and water solubility . The sodium counterion enhances solubility in polar solvents, distinguishing it from esterified analogs (e.g., ethyl or methyl esters) commonly used in synthetic intermediates .

Properties

IUPAC Name |

sodium;6-(1-methylimidazol-4-yl)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2.Na/c1-13-5-9(11-6-13)7-3-2-4-8(12-7)10(14)15;/h2-6H,1H3,(H,14,15);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPYFITYDVAKGO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)C2=NC(=CC=C2)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N3NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;6-(1-methylimidazol-4-yl)pyridine-2-carboxylate typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are usually mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium;6-(1-methylimidazol-4-yl)pyridine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups attached to the pyridine and imidazole rings.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Sodium;6-(1-methylimidazol-4-yl)pyridine-2-carboxylate is a chemical compound with a pyridine ring substituted with a carboxylate group and an imidazole ring. It is a heterocyclic compound containing both pyridine and imidazole rings and is classified as a sodium salt, influencing its solubility and reactivity. This compound is of interest in chemistry, biology, and materials science because of its unique structural features and potential applications.

Synthesis

The synthesis of sodium;6-(1-methylimidazol-4-yl)pyridine-2-carboxylate generally involves several steps, starting with the formation of the imidazole ring, followed by its coupling with the pyridine ring. The reaction conditions typically require careful control of temperature and pressure to optimize yield. Continuous flow reactors are sometimes employed in industrial settings to improve scalability and consistency in production.

Chemical Properties

Key chemical properties include:

- It can participate in various chemical reactions due to its functional groups.

- Specific products formed during these reactions depend on the reagents used and the conditions applied (e.g., temperature, solvent choice).

- Oxidation reactions may yield different carboxylic acids or ketones depending on the oxidizing agent employed.

Applications

Sodium;6-(1-methylimidazol-4-yl)pyridine-2-carboxylate has several notable applications:

- Pharmaceutical Research Research suggests that compounds with similar structures have shown potential in modulating enzyme activity, suggesting that sodium;6-(1-methylimidazol-4-yl)pyridine-2-carboxylate may possess therapeutic properties. Relevant data suggest high gastrointestinal absorption rates for similar compounds, indicating potential bioavailability when used in pharmaceutical applications.

- Chemical Building Block Sodium sulfinates, such as Sodium;6-(1-methylimidazol-4-yl)pyridine-2-carboxylate, act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .

- Material Science This compound's unique structure and functionality make it a valuable asset across multiple scientific disciplines.

Mechanism of Action

The mechanism of action of sodium;6-(1-methylimidazol-4-yl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Sodium Pyridine-2-carboxylate (Sodium Picolinate)

- Molecular Formula : C₆H₄NNaO₂

- Molecular Weight : 145.09 g/mol

- Properties : White crystalline powder, ≥98% purity, high water solubility due to the ionic sodium group .

- Key Differences : Lacks the fused imidazole ring, resulting in simpler coordination behavior and lower molecular complexity. Primarily used as a ligand in metal-organic frameworks or nutritional supplements .

Ethyl 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

- CAS No.: 860457-99-4

- Molecular Formula : C₁₂H₁₁F₃N₂O₂

- Molecular Weight : 296.22 g/mol

- Properties : Esterified derivative with a trifluoromethyl group; synthesized via N-chlorosuccinimide-mediated reactions in DMF .

- Key Differences : The ethyl ester and trifluoromethyl substituent enhance lipophilicity, making it suitable for organic synthesis intermediates rather than direct biological applications .

Functionalized Derivatives

Methyl 6-(4-(Methyl(p-tolyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate (10t)

- Properties : Pink amorphous solid, 39.5% yield, m.p. 172.8–174.3°C.

- Applications : Part of quinazoline derivatives evaluated for kinase inhibition; the methyl ester group aids in cell permeability .

- Comparison : Unlike the sodium salt, this esterified form is tailored for hydrophobic interactions in drug design .

Ethyl 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b)

Ionic vs. Esterified Forms

Biological Activity

Sodium;6-(1-methylimidazol-4-yl)pyridine-2-carboxylate is a compound of increasing interest in various fields, including medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of an imidazole ring and a pyridine ring, which contributes to its distinct chemical properties. The IUPAC name is sodium;6-(1-methylimidazol-4-yl)pyridine-2-carboxylate, and its chemical formula is .

| Property | Value |

|---|---|

| Molecular Weight | 220.19 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

| CAS Number | 66247-84-5 |

The mechanism of action for sodium;6-(1-methylimidazol-4-yl)pyridine-2-carboxylate involves its interaction with biological targets, particularly through enzyme inhibition and protein-ligand interactions. The imidazole ring can coordinate with metal ions, while the pyridine ring engages in π-π interactions with aromatic residues in proteins. This dual functionality allows the compound to modulate enzyme activity effectively .

Enzyme Inhibition

Research indicates that sodium;6-(1-methylimidazol-4-yl)pyridine-2-carboxylate can inhibit various enzymes, making it a potential candidate for drug development. For example, studies have shown that it affects the activity of certain kinases and phosphatases, which are critical in cellular signaling pathways .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several pathogens. A notable study highlighted its effectiveness against Mycobacterium tuberculosis, where it exhibited a minimum inhibitory concentration (MIC) that suggests potential as an antitubercular agent .

Case Studies

- Antitubercular Activity : In a phenotypic screening study involving over 500,000 compounds, sodium;6-(1-methylimidazol-4-yl)pyridine-2-carboxylate was identified as a promising candidate against M. tuberculosis. The compound's unique structure allowed it to interact with bacterial targets, leading to significant inhibition .

- Inhibition of Cancer Cell Growth : Another study explored the effects of this compound on various cancer cell lines. It was found to reduce cell viability significantly at low concentrations, indicating potential use in cancer therapy .

Pharmacological Applications

The pharmacological applications of sodium;6-(1-methylimidazol-4-yl)pyridine-2-carboxylate are diverse:

- Therapeutic Development : Due to its ability to inhibit specific enzymes and interact with biological targets, there is ongoing research into its potential as a therapeutic agent for diseases such as tuberculosis and cancer.

- Drug Design : The compound serves as a valuable building block in the synthesis of more complex molecules aimed at targeting various diseases .

Comparative Analysis with Similar Compounds

Sodium;6-(1-methylimidazol-4-yl)pyridine-2-carboxylate can be compared with other compounds possessing similar structures:

| Compound | Unique Feature | Biological Activity |

|---|---|---|

| Imidazole | Simpler structure | Antimicrobial |

| Pyridine-2-carboxylate | Lacks imidazole ring | Limited enzyme inhibition |

| Sodium;6-(1-methylimidazol-4-yl)pyridine-2-carboxylate | Dual functionality (imidazole + pyridine) | Broad range of biological activities |

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for Sodium 6-(1-methylimidazol-4-yl)pyridine-2-carboxylate, and how can purity be optimized?

- Methodological Answer: Synthesis typically involves condensation of 1-methylimidazole-4-carbaldehyde with a pyridine-2-carboxylate precursor, followed by cyclization under acidic or basic conditions. Catalysts like palladium or copper (common in analogous heterocyclic syntheses) may enhance yield . Purification via recrystallization or column chromatography is critical, with purity verified by HPLC (≥98%) and NMR spectroscopy. Sodium salt formation can be achieved by treating the free acid with sodium hydroxide in aqueous ethanol .

Q. How can the structure and crystallinity of this compound be characterized?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELXL software is ideal for resolving the sodium coordination geometry and hydrogen-bonding networks . Powder XRD can assess bulk crystallinity. Complement with FT-IR for functional group validation (e.g., carboxylate C=O stretch at ~1650 cm⁻¹) and mass spectrometry for molecular weight confirmation (e.g., [M+H]+ at m/z 193.13 for the anhydrous form) .

Q. What are the key stability considerations for this compound under laboratory conditions?

- Methodological Answer: The compound is hygroscopic (evidenced by its 0.5 hydrate form) and should be stored in a desiccator at 2–8°C . Thermal stability can be assessed via TGA/DSC, with decomposition expected above 212°C (melting point range: 212–213°C). Avoid prolonged exposure to light or humidity to prevent imidazole ring oxidation .

Advanced Research Questions

Q. How can this compound be evaluated for potential biological activity in drug discovery?

- Methodological Answer: Screen against target enzymes (e.g., kinases, histone deacetylases) using fluorescence polarization or SPR assays. For antimicrobial studies, employ broth microdilution (MIC assays) against Gram-positive/negative strains. Computational docking (e.g., AutoDock Vina) can predict binding affinities to imidazole-recognizing receptors . Structure-activity relationship (SAR) studies should compare substituent effects on the pyridine and imidazole rings .

Q. What computational approaches are suitable for modeling this compound’s electronic properties?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize the geometry and predict frontier molecular orbitals (HOMO/LUMO) for redox behavior. Molecular electrostatic potential (MEP) maps may reveal nucleophilic/electrophilic sites for reactivity studies. QSAR models can correlate substituent variations with biological activity .

Q. How should researchers address contradictory crystallographic data during refinement?

- Methodological Answer: Cross-validate SHELXL refinements with independent software (e.g., Olex2 or Phenix). For disordered regions, apply restraints to bond lengths/angles and analyze residual density maps. High-resolution data (≤1.0 Å) reduces ambiguity. If twinning is suspected (common in hydrated salts), use TwinRotMat or ROTAX for deconvolution .

Q. What comparative analyses distinguish this compound from structurally related imidazo-pyridines?

- Methodological Answer: Compare electronic profiles via cyclic voltammetry (redox potentials) and UV-vis spectroscopy (π→π* transitions). For biological differentiation, assay against imidazo[1,2-a]pyridines lacking the carboxylate group, which may alter solubility or target specificity . Thermogravimetric analysis (TGA) can highlight hydration differences in salt forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.